2-Chloro-4-methyl-6-nitroquinoline
Overview
Description
2-Chloro-4-methyl-6-nitroquinoline is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.631234. It is a powder in physical form1.
Synthesis Analysis
While specific synthesis methods for 2-Chloro-4-methyl-6-nitroquinoline are not readily available, quinoline compounds have been synthesized using various protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold5.Molecular Structure Analysis
The InChI code for 2-Chloro-4-methyl-6-nitroquinoline is 1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H31234.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-4-methyl-6-nitroquinoline are not readily available. However, quinoline compounds are known to undergo a variety of reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions5.Physical And Chemical Properties Analysis
2-Chloro-4-methyl-6-nitroquinoline has a melting point of 212-213 °C2. The predicted boiling point is 382.7±37.0 °C, and the predicted density is 1.419±0.06 g/cm32.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research shows various methods for synthesizing compounds similar to 2-Chloro-4-methyl-6-nitroquinoline. For instance, a method involving Cyclization, Nitrification, and Chlorination was used for synthesizing 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, starting from 4-methoxyaniline. This method, characterized by simple operations and mild conditions, achieved a product yield of 85%, indicating potential applicability for 2-Chloro-4-methyl-6-nitroquinoline (Zhao, Lei, & Guo, 2017).
- Structural Studies : The crystal structures of hydrogen-bonded co-crystals of compounds related to 2-Chloro-4-methyl-6-nitroquinoline, like 6-methylquinoline with chloro-nitrobenzoic acids, have been determined. These studies are crucial for understanding the molecular interactions and structural properties of such compounds (Gotoh & Ishida, 2020).
Potential Applications in Medicinal Chemistry
- Antimicrobial Activity : A series of 2-chloro-6-methylquinoline hydrazone derivatives were synthesized and tested for antimicrobial activity. This suggests potential for derivatives of 2-Chloro-4-methyl-6-nitroquinoline in antimicrobial applications (Bawa, Kumar, Drabu, & Kumar, 2009).
- Antimycotic Activity : Compounds like 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, which are structurally related to 2-Chloro-4-methyl-6-nitroquinoline, have shown antimycotic activity against various microorganisms. This implies a potential for antimycotic applications of 2-Chloro-4-methyl-6-nitroquinoline (Cziáky, Kóródi, Frank, & Czink, 1996).
Biochemical Research
- Nitroarene Reduction : Studies involving the reduction of nitroarenes, which include compounds like 2-Chloro-4-methyl-6-nitroquinoline, using formic acid in the presence ofa ruthenium catalyst have been conducted. This research highlights the potential for 2-Chloro-4-methyl-6-nitroquinoline in biochemical processes involving nitroarene reduction (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Organic Synthesis and Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds using precursors structurally similar to 2-Chloro-4-methyl-6-nitroquinoline, such as 4-chloro-2-methyl-3-nitroquinolines, has been explored. These studies provide insights into the versatility of such quinoline derivatives in the synthesis of complex heterocycles, indicating a similar potential for 2-Chloro-4-methyl-6-nitroquinoline in organic synthesis (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).
Safety And Hazards
2-Chloro-4-methyl-6-nitroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system6. Safety precautions include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and avoiding dust formation78.
Future Directions
While specific future directions for 2-Chloro-4-methyl-6-nitroquinoline are not readily available, quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry5.
Relevant Papers
Unfortunately, specific papers related to 2-Chloro-4-methyl-6-nitroquinoline were not found in the search results. However, there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities5.
properties
IUPAC Name |
2-chloro-4-methyl-6-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZXWOQFSDHSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316788 | |
Record name | 2-Chloro-4-methyl-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6-nitroquinoline | |
CAS RN |
54965-59-2 | |
Record name | 54965-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-methyl-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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